Bis(4-nitrophenyl) adipate
Description
Significance and Research Context of Activated Esters in Organic Synthesis
In organic chemistry, an activated ester is a type of ester that is highly reactive towards nucleophiles. wikipedia.org This enhanced reactivity, often imparted by electronegative substituents on the alkoxy group, makes them efficient acylating agents. wikipedia.org Activated esters are widely used in organic synthesis, particularly for the formation of amide and other ester bonds under mild conditions. wikipedia.orgamerigoscientific.com Their applications are diverse, ranging from peptide synthesis to the creation of complex natural products and functional materials. amerigoscientific.com
The reactivity of activated esters allows them to undergo reactions such as hydrolysis and aminolysis more rapidly than their non-activated counterparts. wikipedia.org This is particularly valuable in bioconjugate chemistry for linking molecules and in polymer science for post-polymerization modifications. amerigoscientific.com Various types of activated esters exist, including N-hydroxysuccinimide (NHS) esters and those derived from nitrophenols, like bis(4-nitrophenyl) adipate (B1204190). wikipedia.orgamerigoscientific.com
Evolution of Research on Activated Adipate Derivatives
Adipate derivatives, compounds derived from the six-carbon dicarboxylic acid adipic acid, are important intermediates in the chemical industry, notably in the production of nylon. rsc.orgrsc.org Research into activated adipate derivatives has focused on leveraging their bifunctional nature for applications such as cross-linking and polymer synthesis. researchgate.netmdpi.com
Recent advancements have explored novel methods for synthesizing adipate derivatives. For instance, photoredox-catalyzed reductive coupling of activated alkenes has provided a new route to various adipate compounds. rsc.orgrsc.org In the realm of polymer chemistry, research has investigated the use of adipate derivatives in creating biodegradable polymers and thermosetting copolymers. researchgate.net The study of activated adipate esters, such as bis(4-nitrophenyl) adipate, is a key part of this ongoing research, aiming to develop new materials and synthetic methodologies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H16N2O8 |
| Molecular Weight | 388.33 g/mol |
| Appearance | White powder |
| Melting Point | Decomposes above 200°C |
| Solubility | Sparingly soluble in water (0.1 g/L), highly soluble in DMSO (>100 g/L) |
| Stability | Stable for months at -20°C in inert atmospheres; hydrolyzes rapidly in humid environments |
| This table summarizes key physicochemical properties of this compound. nih.gov |
Synthesis and Reactivity
This compound is typically synthesized via the esterification of adipic acid with 4-nitrophenol (B140041). ontosight.ai This reaction often employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) under anhydrous conditions.
The reactivity of this compound is characterized by the susceptibility of its ester linkages to nucleophilic attack. Key reactions include:
Hydrolysis: Under acidic or basic conditions, the ester bonds can be cleaved to yield adipic acid and 4-nitrophenol.
Aminolysis: The compound readily reacts with amines to form amides, a reaction that is fundamental to its use as a cross-linking agent. wikipedia.org
Reduction: The nitro groups on the phenyl rings can be reduced to amino groups.
Applications in Research
The unique properties of this compound make it a valuable tool in several areas of research:
Cross-linking Agent: Its bifunctional nature allows it to act as a homobifunctional cross-linking reagent, connecting molecules that possess nucleophilic groups such as primary amines. korambiotech.com This is particularly useful in protein chemistry and for creating hydrogels. nih.govgoogle.com
Polymer Chemistry: It serves as a monomer or intermediate in the synthesis of polymers, including biodegradable poly(ester amide)s. mdpi.com The reactivity of the activated ester groups facilitates polymerization under mild conditions. mdpi.com
Biochemical Assays: In enzymology, it can be used as a substrate to study the activity of enzymes that hydrolyze ester bonds. uminho.pt The release of 4-nitrophenol upon hydrolysis can be monitored spectrophotometrically. uminho.ptmedchemexpress.eu
Synthesis of Neoglycoproteins: It has been employed as a coupling reagent in the preparation of neoglycoproteins, which are valuable in immunological studies. researchgate.net
Comparative Data of Adipate Derivatives
| Compound | Primary Use | Key Characteristic |
| This compound | Cross-linking agent, polymer synthesis | Activated ester for nucleophilic substitution |
| Di(2-ethylhexyl) adipate (DEHA) | Plasticizer | Enhances flexibility of polymers like PVC |
| Bis(tributyltin) adipate | Antifouling agent (historical) | Organotin compound with high toxicity |
| Sodium adipate | Food additive | Ionic salt, highly water-soluble |
| This table compares this compound with other adipate derivatives, highlighting their distinct applications and properties. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-nitrophenyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8/c21-17(27-15-9-5-13(6-10-15)19(23)24)3-1-2-4-18(22)28-16-11-7-14(8-12-16)20(25)26/h5-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXGDGODCOTEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186264 | |
| Record name | Bis(4-nitrophenyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32564-25-3 | |
| Record name | Bis(4-nitrophenyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032564253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC46726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-nitrophenyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(4-NITROPHENYL) ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D784P7TT5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for Bis 4 Nitrophenyl Adipate
Conventional Esterification Routes
Conventional esterification methods remain a cornerstone in the synthesis of esters like bis(4-nitrophenyl) adipate (B1204190). These routes typically involve the reaction of a carboxylic acid with an alcohol, in this case, adipic acid and 4-nitrophenol (B140041). The primary challenge in the direct esterification of phenols is their lower nucleophilicity compared to aliphatic alcohols, often necessitating specific catalytic conditions to achieve satisfactory yields.
Acid-Catalyzed Synthesis from Adipic Acid and 4-Nitrophenol
The acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, represents a fundamental approach to synthesizing esters. This method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Mechanistic Investigations of Acid Catalysis
The mechanism of the acid-catalyzed esterification of adipic acid with 4-nitrophenol follows the established pathway of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol.
The key steps in the mechanism are as follows:
Protonation of the carbonyl group: The carboxylic acid group of adipic acid is protonated by the acid catalyst (e.g., sulfuric acid), forming a resonance-stabilized cation.
Nucleophilic attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of 4-nitrophenol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester. This process is then repeated at the other end of the adipic acid molecule to form the diester, bis(4-nitrophenyl) adipate.
This entire process is reversible, and the equilibrium can be shifted towards the product side by removing water as it is formed, for instance, through azeotropic distillation.
Optimization of Reaction Conditions and Yields
The yield of this compound in acid-catalyzed esterification is influenced by several factors, including the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.
Catalyst: Strong mineral acids such as sulfuric acid and p-toluenesulfonic acid are commonly employed as catalysts. The concentration of the catalyst is a critical parameter; a higher concentration can increase the reaction rate but may also lead to side reactions such as dehydration of the phenol (B47542) or charring.
Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to the decomposition of the reactants or products.
Reaction Time: The reaction time required to reach equilibrium depends on the temperature and catalyst concentration. Monitoring the reaction progress, for example, by thin-layer chromatography, is essential to determine the optimal reaction time.
Molar Ratio of Reactants: Using an excess of one reactant can shift the equilibrium towards the product side. However, in the case of a dicarboxylic acid and a phenol, a stoichiometric ratio is often preferred to avoid the formation of a large excess of monoester.
An illustrative representation of how reaction conditions can be optimized for the synthesis of a generic diester via acid-catalyzed esterification is presented in the table below. Please note that this is a hypothetical data set for illustrative purposes.
Table 1: Illustrative Optimization of Acid-Catalyzed Synthesis of a Diester
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂SO₄ (5) | 100 | 12 | 65 |
| 2 | H₂SO₄ (10) | 100 | 12 | 75 |
| 3 | H₂SO₄ (10) | 120 | 8 | 82 |
Coupling Agent-Mediated Synthesis
To circumvent the often harsh conditions of acid-catalyzed esterification and the challenges associated with the low reactivity of phenols, coupling agents are frequently employed. These reagents activate the carboxylic acid, facilitating its reaction with the phenol under milder conditions.
Dicyclohexylcarbodiimide (B1669883) (DCC) and 4-Dimethylaminopyridine (B28879) (DMAP) Approaches
A widely used and efficient method for the synthesis of esters, particularly from less reactive alcohols and phenols, is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
The reaction proceeds through the following mechanism:
Activation of the carboxylic acid: DCC reacts with the carboxylic acid groups of adipic acid to form a highly reactive O-acylisourea intermediate.
Role of DMAP: DMAP, a potent nucleophilic catalyst, reacts with the O-acylisourea intermediate to form an N-acylpyridinium salt. This intermediate is even more reactive towards nucleophilic attack than the O-acylisourea.
Nucleophilic attack by the phenol: The hydroxyl group of 4-nitrophenol attacks the activated acyl group of the N-acylpyridinium salt, leading to the formation of the ester and regenerating the DMAP catalyst.
Byproduct formation: The DCC is consumed in the reaction, forming dicyclohexylurea (DCU), which is a stable and largely insoluble byproduct that can be removed by filtration.
This process is repeated for the second carboxylic acid group of adipic acid to yield this compound.
Factors Influencing Reaction Efficiency and Purity
The efficiency and purity of the this compound synthesized via the DCC/DMAP method are dependent on several experimental parameters.
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.
Stoichiometry: The molar ratios of adipic acid, 4-nitrophenol, DCC, and DMAP are crucial. Typically, a slight excess of DCC is used to ensure complete conversion of the carboxylic acid. DMAP is used in catalytic amounts.
Temperature: The reaction is generally carried out at room temperature, which is a significant advantage of this method as it minimizes side reactions and decomposition of sensitive functional groups.
Purity of Reactants: The purity of the starting materials is important for obtaining a high-purity product. Impurities in the reactants can lead to the formation of side products that are difficult to remove.
Work-up Procedure: The removal of the dicyclohexylurea (DCU) byproduct is a key step in the purification process. As DCU is poorly soluble in many organic solvents, it can often be removed by filtration. Subsequent purification of the this compound may involve washing with acidic and basic solutions to remove any unreacted starting materials and the DMAP catalyst, followed by recrystallization or column chromatography.
The following table provides a hypothetical optimization of the DCC/DMAP mediated synthesis of a generic diester to illustrate the impact of varying reaction parameters.
Table 2: Illustrative Optimization of DCC/DMAP Mediated Diester Synthesis
| Entry | DCC (equiv.) | DMAP (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2.2 | 5 | DCM | 24 | 85 |
| 2 | 2.5 | 5 | DCM | 24 | 90 |
| 3 | 2.5 | 10 | DCM | 18 | 92 |
Synthesis from Adipoyl Dichloride and 4-Nitrophenol
The synthesis of this compound from adipoyl dichloride and 4-nitrophenol is a common example of esterification, specifically the reaction of an acid chloride with a phenol. This method is widely employed due to the high reactivity of acid chlorides, which allows the reaction to proceed under relatively mild conditions.
The fundamental reaction pathway involves the nucleophilic acyl substitution of adipoyl dichloride with two equivalents of 4-nitrophenol. The reaction typically proceeds in a stepwise manner. In the first step, one molecule of 4-nitrophenol reacts with adipoyl dichloride to form the mono-ester intermediate, 6-((4-nitrophenoxy)carbonyl)hexanoyl chloride. Subsequently, a second molecule of 4-nitrophenol reacts with this intermediate to yield the final product, this compound.
To facilitate the reaction and neutralize the hydrochloric acid (HCl) by-product generated during each step, a base such as triethylamine (B128534) or pyridine (B92270) is commonly used. The base reacts with HCl to form a salt, driving the equilibrium towards the product side.
Primary Reaction: Adipoyl Dichloride + 2 (4-Nitrophenol) --(Base)--> this compound + 2 (Base·HCl)
The formation of by-products is a key consideration in this synthesis. The primary by-product is the mono-substituted intermediate, 4-nitrophenyl hydrogen adipate, which can arise from an incomplete reaction or the use of an insufficient amount of 4-nitrophenol. Other potential side reactions could lead to the formation of small quantities of oligomeric polyesters if any hydrolysis of the acid chloride occurs, followed by condensation reactions.
| Reactant/Product | Role in Reaction | Potential By-products |
| Adipoyl Dichloride | Acylating Agent | - |
| 4-Nitrophenol | Nucleophile | - |
| Triethylamine/Pyridine | Acid Scavenger | Triethylammonium chloride |
| This compound | Target Product | - |
| - | - | 4-nitrophenyl hydrogen adipate |
| - | - | Oligomeric polyesters |
This table outlines the main components and potential outcomes of the synthesis.
Effective isolation and purification are critical for obtaining high-purity this compound. The initial workup procedure typically involves quenching the reaction mixture, often with water or a dilute aqueous acid, to separate the organic product from the base hydrochloride salt and any unreacted starting materials.
A common purification protocol is as follows:
Washing: The crude product, typically dissolved in an organic solvent like dichloromethane or ethyl acetate (B1210297), is washed sequentially with water, a dilute acid solution (to remove excess base), a dilute sodium bicarbonate solution (to remove acidic by-products like the mono-ester), and finally with brine.
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is subsequently removed under reduced pressure using a rotary evaporator.
Recrystallization: The resulting crude solid is then purified by recrystallization from a suitable solvent or solvent mixture. For analogous compounds like bis(4-nitrophenyl) carbonate, a mixture of toluene (B28343) and cyclohexane (B81311) has been shown to be effective, yielding a high-purity crystalline product. chemicalbook.com This process is highly effective at removing isomeric impurities and other minor by-products. chemicalbook.com
For laboratory-scale synthesis requiring very high purity, column chromatography may be employed as an alternative or supplementary purification step.
Sustainable and Green Synthesis Approaches
In line with the principles of green chemistry, efforts have been directed towards developing more environmentally benign synthetic routes for esters. Biocatalysis, utilizing enzymes such as lipases, presents a promising alternative to traditional chemical methods.
Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in aqueous environments. nih.gov However, in non-aqueous or micro-aqueous conditions, they can efficiently catalyze the reverse reaction: esterification and transesterification. jmbfs.orgdiva-portal.org This capability makes them valuable biocatalysts for organic synthesis. The use of lipases avoids the need for harsh reagents and reaction conditions, often leading to higher selectivity and reduced by-product formation. researchgate.net
Candida antarctica lipase (B570770) B (CAL-B) is one of the most widely used and efficient biocatalysts in biotechnology. sigmaaldrich.com Its high stability, broad substrate specificity, and high enantioselectivity make it particularly suitable for a variety of synthetic applications. sigmaaldrich.com For industrial-scale processes, CAL-B is typically used in an immobilized form, often on a macroporous acrylic resin (commercially available as Novozym® 435). Immobilization enhances the enzyme's stability and allows for easy separation from the reaction mixture and subsequent reuse, which is crucial for cost-effective and sustainable processes. nih.gov
In the context of synthesizing this compound, immobilized CAL-B can catalyze the esterification between adipic acid and 4-nitrophenol. The reaction is typically carried out in an organic solvent that can dissolve the substrates but does not denature the enzyme.
The efficiency of lipase-catalyzed reactions is influenced by several parameters, including the choice of solvent, temperature, water activity, and the molar ratio of substrates. chemrxiv.org CAL-B has demonstrated high catalytic activity in the synthesis of various diesters and polyesters. nih.gov
A key advantage of enzymatic synthesis is its high selectivity. CAL-B can exhibit high regioselectivity, which is beneficial in preventing side reactions. In the synthesis of a diester from a dicarboxylic acid, the reaction proceeds through a mono-ester intermediate. By carefully controlling the reaction conditions, it is possible to favor the formation of the desired diester product. Studies on similar lipase-catalyzed polycondensation reactions have shown that conversion rates can exceed 90%. nih.gov
The biocatalytic efficiency is often evaluated based on the percentage conversion of the starting material and the yield of the final product over time. Research on lipase-catalyzed esterification has provided insights into optimizing these reactions for maximum efficiency.
| Parameter | Condition/Observation | Impact on Efficiency & Selectivity |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) | High stability and activity; allows for reuse. frontiersin.org |
| Substrates | Adipic Acid, 4-Nitrophenol | CAL-B shows broad substrate acceptance. sigmaaldrich.com |
| Solvent | Toluene, Hexane, or other non-polar organic solvents | Affects substrate solubility and enzyme activity. nih.gov |
| Temperature | Typically 40-60 °C | Balances reaction rate and enzyme stability. chemrxiv.org |
| Water Removal | Molecular sieves or vacuum | Drives equilibrium towards ester formation. |
| Product Yield | Potentially >90% | High conversion can be achieved with optimization. nih.gov |
This table summarizes typical parameters and outcomes for CAL-B catalyzed esterification.
Continuous Flow Reactor Systems for Enhanced Production
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of fine chemicals like this compound. vapourtec.comcobaltcommunications.com This methodology involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. The product is then collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield. mdpi.com
For the synthesis of this compound, a continuous flow setup would typically involve two separate inlet streams, one for a derivative of adipic acid (such as adipoyl chloride) dissolved in a suitable solvent, and another for 4-nitrophenol with a base catalyst in a solvent. These streams would converge in a mixing zone before entering a heated reactor coil. The length of the coil and the flow rate would be carefully controlled to ensure the desired residence time for the reaction to reach completion. The product stream would then continuously exit the reactor for purification.
The key benefits of employing a continuous flow system for this synthesis include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly reducing the risks associated with exothermic reactions or the handling of hazardous materials. vapourtec.com The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing thermal runaways. mdpi.com
Improved Yield and Purity: Precise control over stoichiometry and temperature minimizes the formation of byproducts, leading to a cleaner product and simplifying downstream purification.
Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions to identify the optimal parameters for yield and purity in a fraction of the time required for batch optimization.
Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering up" – running multiple reactors in parallel. This is often more straightforward than scaling up batch reactors, which can present significant challenges in maintaining consistent mixing and heat transfer.
While specific research on the continuous flow synthesis of this compound is not extensively published, the principles of flow chemistry have been successfully applied to a wide range of esterification and amidation reactions, demonstrating its potential for this application. acs.org
Comparative Analysis of Synthetic Strategies
Assessment of Yield, Purity, and Scalability across Methods
Several classical and modern esterification methods could be adapted for the synthesis of this compound. The suitability of each method can be evaluated based on key performance indicators such as yield, purity, and scalability.
| Synthetic Method | Typical Yield | Purity Profile | Scalability | Key Considerations |
| Fischer-Speier Esterification | Moderate to High | Equilibrium-limited, requires water removal. Purity can be moderate. | Readily scalable, widely used in industry. | Requires a strong acid catalyst (e.g., H₂SO₄) and often a large excess of one reactant or continuous removal of water to drive the equilibrium. masterorganicchemistry.com |
| Acylation with Adipoyl Chloride | High to Excellent | Generally high purity, as the reaction is irreversible. | Scalable, but requires the preparation of the acid chloride, which often involves hazardous reagents like thionyl chloride. | The reaction produces HCl as a byproduct, which must be neutralized. |
| Steglich Esterification | High | Good to excellent purity. | Generally used for smaller scale due to the high cost of coupling agents. | Utilizes coupling agents like DCC, which can cause allergic reactions and produce urea (B33335) byproducts that need to be removed. rsc.org |
| Enzymatic Esterification | Variable to High | High, due to the high selectivity of enzymes. | Can be challenging to scale up due to enzyme cost, stability, and activity. | Environmentally friendly method operating under mild conditions. mdpi.com |
This table is interactive. Click on the headers to sort the data.
Fischer-Speier esterification, while economical and scalable, is a reversible reaction, which can limit the achievable yield unless water is actively removed. masterorganicchemistry.com Acylation using adipoyl chloride is a high-yielding and irreversible alternative, generally providing a purer product. However, the synthesis of adipoyl chloride itself adds a step and involves corrosive and hazardous reagents. The Steglich esterification offers mild reaction conditions and good yields but is often limited to smaller-scale syntheses due to the high cost and stoichiometric use of coupling reagents. rsc.org Enzymatic methods, while offering high selectivity and green credentials, can be limited by the cost and stability of the biocatalyst. mdpi.com
Environmental and Economic Impact of Different Methodologies
The environmental and economic viability of synthesizing this compound is heavily influenced by the chosen synthetic route and the nature of the starting materials.
Environmental Impact:
The primary feedstocks for the synthesis are adipic acid and 4-nitrophenol, both of which have associated environmental concerns.
Adipic Acid Production: The conventional industrial production of adipic acid involves the nitric acid oxidation of a cyclohexanol-cyclohexanone mixture. A significant drawback of this process is the emission of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide. chemanalyst.comrsc.org Efforts are being made to develop greener routes to adipic acid from bio-based feedstocks to mitigate this environmental burden. upbiochemicals.com
4-Nitrophenol: 4-Nitrophenol is a common industrial pollutant and is recognized for its toxicity and slow degradation in the environment. mdpi.comepa.gov Its use in any large-scale synthesis necessitates careful handling and waste management to prevent environmental contamination.
From a process perspective, a shift from traditional batch synthesis to continuous flow production can offer significant environmental benefits. This approach, a key tenet of process intensification , aims to create smaller, cleaner, and more energy-efficient technologies. aiche.orgaltlaboratories.com Continuous flow systems can lead to a reduction in solvent usage, lower energy consumption due to better heat transfer, and minimized waste generation. vapourtec.com
Economic Impact:
The economic feasibility of producing this compound is a function of raw material costs, energy consumption, process efficiency (yield), and the complexity of purification.
| Metric | Fischer-Speier Esterification | Acylation with Adipoyl Chloride | Continuous Flow Synthesis |
| Raw Material Cost | Low to Moderate | Moderate (cost of chlorinating agent) | Low to Moderate |
| Energy Consumption | High (prolonged heating) | Moderate | Potentially Lower (efficient heat transfer) |
| Process Efficiency (Yield) | Moderate | High | High to Excellent |
| Purification Costs | Moderate to High | Lower | Lower |
| Capital Expenditure | Moderate (for large batch reactors) | Moderate | Higher initial investment for specialized equipment, but can be offset by smaller footprint and higher throughput. |
This table is interactive. Click on the headers to sort the data.
While the raw materials for Fischer-Speier esterification are relatively inexpensive, the need for prolonged heating and potentially complex purification can increase operational costs. The use of adipoyl chloride offers higher efficiency but at the cost of more expensive and hazardous reagents. Continuous flow synthesis, while potentially requiring a higher initial capital investment, can lead to significant long-term savings through reduced energy and solvent consumption, higher yields, and lower purification costs. vapourtec.com The economic viability of any method will ultimately depend on the scale of production and the specific economic and regulatory environment.
Reaction Mechanisms and Chemical Transformations of Bis 4 Nitrophenyl Adipate
Hydrolytic Degradation Pathways
The hydrolysis of Bis(4-nitrophenyl) adipate (B1204190) involves the nucleophilic attack on the carbonyl carbon of the ester group, leading to the breaking of the acyl-oxygen bond. This process can be significantly influenced by the pH of the solution and the presence of biocatalysts like enzymes.
Under acidic conditions, the hydrolysis of Bis(4-nitrophenyl) adipate is catalyzed by hydronium ions (H₃O⁺). The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
The general mechanism proceeds as follows:
Protonation: The carbonyl oxygen of the ester is reversibly protonated by an acid.
Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the 4-nitrophenoxy group, converting it into a better leaving group (4-nitrophenol).
Elimination: The tetrahedral intermediate collapses, expelling the 4-nitrophenol (B140041) molecule and reforming the carbonyl group, which is now part of a protonated carboxylic acid.
Deprotonation: The protonated carboxylic acid group is deprotonated by a water molecule to yield the final adipic acid product and regenerate the acid catalyst.
This process occurs at both ester ends of the molecule, ultimately yielding one molecule of adipic acid and two molecules of 4-nitrophenol. The rate of acid-catalyzed hydrolysis is typically proportional to the concentration of the acid catalyst. Studies on similar esters, such as p-nitrophenyl esters, show that the reaction follows pseudo-first-order kinetics when the concentration of water is in large excess. For instance, studies on the hydrolysis of 4-nitrophenyl β-D-glucoside in the acidic region indicate the mechanism requires the formation of the conjugate acid of the substrate for the reaction to proceed chemrxiv.orgchemrxiv.org.
Table 1: Products of Complete Acid-Catalyzed Hydrolysis of this compound
| Reactant | Products |
| This compound | Adipic Acid, 4-Nitrophenol (2 equiv.) |
| Structure | Structures |
| + 2 x |
Base-catalyzed hydrolysis, or saponification, of this compound is significantly faster than acid-catalyzed hydrolysis. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester.
The mechanism is as follows:
Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, and the 4-nitrophenoxide ion is eliminated as the leaving group. This step is irreversible because the resulting carboxylate is deprotonated and resonance-stabilized.
Acid-Base Reaction: In a subsequent workup step, if necessary, the adipate dianion and the 4-nitrophenoxide ion are protonated to yield adipic acid and 4-nitrophenol.
The rate of this reaction is proportional to the concentrations of both the ester and the hydroxide ion, exhibiting second-order kinetics. The release of the yellow 4-nitrophenoxide ion is a key indicator of the reaction's progress. Research on analogous compounds like p-nitrophenyl acetate (B1210297) shows that the rate of hydrolysis increases with higher pH due to the increased concentration of the hydroxide nucleophile researchgate.net.
Enzymes, particularly lipases and esterases, are highly efficient catalysts for the hydrolysis of ester bonds. This compound can serve as a substrate for these enzymes, which offer high specificity and operate under mild conditions. The use of p-nitrophenyl esters is a common method for measuring the activity of lipases spectrophotometrically researchgate.netdntb.gov.ua.
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triglycerides. They can also act on a wide range of other esters, including this compound. The catalytic mechanism of most lipases involves a catalytic triad (B1167595), typically composed of serine, histidine, and aspartic or glutamic acid residues in the enzyme's active site semanticscholar.org.
The hydrolysis mechanism involves two main stages: acylation and deacylation.
Acylation: The serine residue in the active site, activated by the nearby histidine and aspartate residues, acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing the first product (4-nitrophenol) and forming a covalent acyl-enzyme intermediate.
Deacylation: A water molecule enters the active site and, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which collapses to release the carboxylic acid (adipic acid, after both ends of the substrate have been cleaved) and regenerates the free enzyme.
Studies using various p-nitrophenyl esters have shown that lipase (B570770) activity can be influenced by the length of the carboxylic acid chain dergipark.org.tr.
The interaction between this compound and the enzyme's active site is crucial for catalysis. The active site of a lipase typically contains a hydrophobic pocket that accommodates the acyl portion of the ester. The adipoyl chain of this compound would bind within this pocket.
The catalytic triad is essential for the reaction semanticscholar.org.
Serine: Acts as the primary nucleophile.
Histidine: Functions as a general acid-base catalyst, accepting a proton from serine during acylation and donating a proton to the leaving group. It then activates a water molecule for deacylation.
Aspartate/Glutamate: Orients the histidine residue and stabilizes the positive charge that develops on the histidine ring during the transition states, thereby increasing its basicity.
Computational studies on the hydrolysis of p-nitrophenyl butyrate (B1204436) by a cold-adapted lipase have helped to elucidate the energy barriers and transition states involved in the reaction mechanism, confirming that the formation of the tetrahedral intermediate is a key step diva-portal.org. The interaction between the enzyme and substrate can also be conformationally modulated by other molecules, such as apolipoproteins in the case of lipoprotein lipase nih.gov.
The rate of hydrolysis of this compound is highly dependent on the pH of the medium. A typical pH-rate profile for ester hydrolysis shows that the reaction is slowest in the neutral pH range (around pH 4-6) and increases at both lower (acidic) and higher (basic) pH values.
Acidic Region (pH < 4): The rate is proportional to the H⁺ concentration, consistent with specific acid catalysis.
Neutral Region (pH 4-6): The rate is largely pH-independent and corresponds to the uncatalyzed hydrolysis by water, which is generally very slow.
Basic Region (pH > 7): The rate is proportional to the OH⁻ concentration, indicating specific base catalysis. The hydrolysis rate in this region is substantially higher than in the acidic or neutral regions.
Systematic studies on the pH-rate profile for the hydrolysis of analogous compounds like 4-nitrophenyl β-D-glucoside have distinguished different mechanistic regimes, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under basic conditions chemrxiv.orgchemrxiv.org.
Table 2: Representative Kinetic Data for Lipase-Catalyzed Hydrolysis of Various p-Nitrophenyl Esters
| Substrate (p-Nitrophenyl Ester) | Enzyme Source | Vmax (U/mg protein) | Km (mM) | Vmax/Km |
| p-Nitrophenyl acetate (C2) | Wild Lipase | 0.42 | 0.61 | 0.68 |
| p-Nitrophenyl butyrate (C4) | Wild Lipase | 0.95 | 1.14 | 0.83 |
| p-Nitrophenyl octanoate (B1194180) (C8) | Wild Lipase | 1.10 | 1.63 | 0.67 |
| p-Nitrophenyl dodecanoate (B1226587) (C12) | Wild Lipase | 0.78 | 1.51 | 0.51 |
| p-Nitrophenyl palmitate (C16) | Wild Lipase | 0.18 | 2.85 | 0.063 |
| Data adapted from a study on wild lipase variants, demonstrating the influence of acyl chain length on enzyme kinetics. dergipark.org.tr |
Reductive Transformations of Nitro Groups
Catalytic Hydrogenation to Amino Derivatives (e.g., Palladium on Carbon)
The reduction of nitroaromatic compounds to their corresponding amino derivatives is a fundamental transformation in organic synthesis. A common and efficient method to achieve this is through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. While this is a general method applicable to many nitro compounds, specific studies detailing the catalytic hydrogenation of this compound to its diamino adipate derivative were not found in the provided search results. A general reaction scheme for the reduction of a nitro group using Pd/C is presented below.
General Reaction Scheme for Catalytic Hydrogenation of Nitro Groups:
In this reaction, the nitro group (-NO₂) is reduced to an amino group (-NH₂) in the presence of a palladium catalyst and hydrogen gas.
Scope and Limitations of Reductive Reactions
Detailed research findings on the scope and limitations of reductive reactions specifically for this compound are not available in the provided search results.
Nucleophilic Aromatic Substitution Reactions
Reactivity of Nitrophenyl Groups with Various Nucleophiles
The 4-nitrophenyl groups of this compound serve as good leaving groups, making the compound susceptible to nucleophilic aromatic substitution. This reactivity is attributed to the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. The primary nucleophiles reported to react with this compound are amines.
The reaction involves the attack of a nucleophilic amine on the carbonyl carbon of the ester, leading to the displacement of the 4-nitrophenolate (B89219) anion. This reaction is frequently employed in bioconjugation chemistry, where the amino groups of proteins or modified saccharides react with this compound to form stable amide bonds.
Synthetic Utility in Derivatization
The reactivity of this compound towards nucleophiles forms the basis of its primary synthetic application as a homobifunctional crosslinking agent. It is particularly useful for conjugating molecules that possess primary amino groups. This is a key strategy in the development of glycoconjugate vaccines, where saccharide antigens are covalently linked to carrier proteins to enhance their immunogenicity fu-berlin.deacs.orgfu-berlin.deresearchgate.netnih.gov.
In this context, a saccharide with a linker containing a terminal amino group is first reacted with an excess of this compound. This results in the formation of an activated saccharide-linker intermediate with a terminal 4-nitrophenyl ester. This activated intermediate is then reacted with a carrier protein, such as CRM197 or Bovine Serum Albumin (BSA), where the amino groups of lysine (B10760008) residues on the protein surface attack the activated ester, forming a stable amide linkage and releasing 4-nitrophenol as a byproduct acs.orgnih.gov.
The table below summarizes the use of this compound as a linker in various bioconjugation reactions as described in the search results.
| Application | Nucleophile | Carrier Protein | Solvent System | Reaction Conditions | Reference |
| Ligand modification of Green Fluorescent Protein (GFP) | Amine on a linker | - | DMSO | 3 hours | google.com |
| Activation of monosaccharides for conjugation | Amine | Bovine Serum Albumin (BSA) | DMSO, Sodium Phosphate (B84403) Buffer (pH 7) | 3 hours at room temperature for activation, then 20 hours at room temperature for conjugation | acs.orgnih.gov |
| Conjugation of oligosaccharides to carrier protein | Amine on oligosaccharide | CRM197 | DMSO/Pyridine (B92270) | 2 hours at room temperature | googleapis.com |
| General preparation of neoglycoproteins | Aminoalkyl glycosides | - | DMF | Not specified |
Comparative Reactivity Studies with Analogous Compounds of this compound
The reactivity of this compound in chemical transformations is significantly influenced by both the structural characteristics of the adipate backbone and the electronic properties of the nitro-substituted phenyl leaving groups. Understanding these influences is crucial for predicting its behavior in various reactions, such as hydrolysis and aminolysis. Furthermore, comparing its reactivity with analogous phosphate and carbonate compounds provides valuable insights into the role of the central electrophilic atom.
Steric and Electronic Influences of the Adipate Backbone and Nitro Substituents
The reactivity of this compound is a delicate interplay of steric and electronic factors originating from its constituent parts: the flexible adipate backbone and the electron-withdrawing nitro-substituted phenoxy groups.
Electronic Influences:
The most significant electronic influence on the reactivity of this compound stems from the two nitro groups on each phenyl ring. These nitro groups are potent electron-withdrawing groups, exerting their effect through both inductive and resonance mechanisms. This electron withdrawal has a profound impact on the 4-nitrophenoxide leaving group. The presence of the nitro groups stabilizes the negative charge on the phenoxide ion that forms upon cleavage of the ester bond. This stabilization makes the 4-nitrophenoxide an excellent leaving group, thereby increasing the electrophilicity of the carbonyl carbons and rendering the ester more susceptible to nucleophilic attack. The release of the yellow-colored 4-nitrophenolate ion during reactions like hydrolysis provides a convenient method for monitoring the reaction kinetics spectrophotometrically.
Steric Influences:
The adipate backbone, a six-carbon aliphatic chain, introduces steric considerations that can modulate the reactivity of the ester. While the linear nature of the adipate chain does not impose significant steric hindrance directly at the carbonyl centers, its flexibility allows it to adopt various conformations. In certain coiled conformations, the chain could partially shield the electrophilic carbonyl carbons from the approach of a nucleophile. However, in comparison to more rigid or bulky diacid backbones, the steric hindrance from the adipate moiety is generally considered to be minimal. The primary role of the adipate backbone is to serve as a flexible linker between the two reactive 4-nitrophenyl ester functionalities.
| Structural Feature | Influence Type | Effect on Reactivity | Mechanism of Action |
|---|---|---|---|
| Nitro Substituents (para-position) | Electronic | Increases Reactivity | Strong electron-withdrawing effect stabilizes the 4-nitrophenoxide leaving group, making the carbonyl carbon more electrophilic. |
| Adipate Backbone (-(CH2)4-) | Steric | Slightly Decreases Reactivity (potentially) | The flexible aliphatic chain can adopt conformations that may partially hinder the approach of nucleophiles to the carbonyl centers. |
Reactivity Differences with Bis(4-nitrophenyl) Phosphate and Carbonate Analogues
Bis(4-nitrophenyl) carbonate is generally more reactive towards nucleophiles than this compound. The two electronegative oxygen atoms flanking the carbonyl group in the carbonate make the carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack. Kinetic studies on the aminolysis of 4-nitrophenyl phenyl carbonate have shown that the reaction proceeds through a stepwise mechanism, with the reactivity being highly dependent on the basicity of the attacking amine.
Bis(4-nitrophenyl) phosphate , on the other hand, exhibits different reactivity patterns. The phosphorus center in the phosphate is tetrahedral, and the P=O bond is highly polarized. The hydrolysis of bis(4-nitrophenyl) phosphate is a well-studied process, often utilized as a model reaction in bioorganic chemistry. The reactivity of phosphate esters is influenced by factors such as the pH of the medium and the presence of catalysts.
While direct, side-by-side kinetic data for the hydrolysis or aminolysis of all three compounds under identical conditions is scarce in the literature, a qualitative and semi-quantitative comparison can be made based on available data for related compounds. The general order of reactivity towards nucleophilic attack is expected to be:
Bis(4-nitrophenyl) carbonate > Bis(4-nitrophenyl) phosphate > this compound
This trend is primarily dictated by the electrophilicity of the central carbonyl or phosphoryl group.
| Compound | Central Electrophilic Group | Relative Reactivity (Qualitative) | Key Factors Influencing Reactivity |
|---|---|---|---|
| This compound | Ester Carbonyl (R-C(=O)-OAr) | Moderate | Good leaving group; moderate electrophilicity of the carbonyl carbon. |
| Bis(4-nitrophenyl) carbonate | Carbonate Carbonyl (ArO-C(=O)-OAr) | High | Highly electrophilic carbonyl carbon due to two adjacent electronegative oxygen atoms. |
| Bis(4-nitrophenyl) phosphate | Phosphate Phosphoryl (ArO-P(=O)(OH)-OAr) | Moderate to High | Electrophilic phosphorus center; reactivity is highly dependent on pH and protonation state. |
Applications in Advanced Materials Science and Polymer Chemistry
Monomer for Polymer Synthesis
Bis(4-nitrophenyl) adipate (B1204190) is primarily employed as a monomer in polycondensation reactions. The 4-nitrophenoxy group is an excellent leaving group, which activates the acyl group for nucleophilic attack by amines and alcohols. This "active ester" method allows for the formation of amide and ester linkages under conditions that are often milder than traditional polymerization techniques, which may require high temperatures or harsh catalysts. This approach is particularly advantageous for incorporating sensitive functional groups or for achieving well-defined polymer architectures.
Poly(ester amide)s (PEAs) are a class of polymers that combine the beneficial properties of both polyesters and polyamides. The ester linkages contribute to biodegradability and flexibility, while the amide groups provide high thermal stability and mechanical strength due to strong intermolecular hydrogen bonding. Bis(4-nitrophenyl) adipate is an effective monomer for the synthesis of PEAs through solution polycondensation.
The reaction of this compound with diamines or derivatives of amino acids proceeds via an activated polycondensation mechanism. This method is highly efficient for producing poly(ester amide)s with regular structures and tailored properties. The polymerization is typically carried out in aprotic polar solvents at moderate temperatures. The high reactivity of the 4-nitrophenyl ester allows for the formation of high molecular weight polymers. For instance, enzymatically and reductively degradable α-amino acid-based PEAs containing disulfide bonds have been synthesized using di-p-nitrophenyl adipate for solution polycondensation. mdpi.com
The use of amino acid derivatives as comonomers is particularly significant for biomedical applications. These PEAs can be designed to be biocompatible and biodegradable, with degradation products being naturally occurring molecules such as amino acids, diols, and dicarboxylic acids. The properties of the resulting PEAs can be tuned by varying the chemical structures of the three main components: the α-amino acid, the aliphatic dicarboxylic acid (from this compound), and the aliphatic diol. mdpi.com
Table 1: Examples of Poly(ester amide)s Synthesized via Activated Polycondensation
| Diamine/Amino Acid Derivative | Dicarboxylic Acid Source | Resulting Polymer | Key Properties |
|---|---|---|---|
| L-phenylalanine-based diester | This compound | Phenylalanine-based PEA | Biocompatible, biodegradable |
| L-methionine-based diester | This compound | Methionine-based PEA | Susceptible to hydrolytic and enzymatic degradation |
| Disulfide-containing bis-L-phenylalanine diester | Di-p-nitrophenyl adipate | SS-PEA | Enzymatically and reductively degradable |
This compound and other p-nitrophenyl esters of dicarboxylic acids are instrumental in the synthesis of sequential poly(ester amide)s. These polymers have a precisely ordered arrangement of monomer units, which can lead to enhanced thermal and mechanical properties. A notable example is the synthesis of PEAs containing γ-aminobutyric acid (GABA). acs.orgresearchgate.netresearchgate.net
In this synthesis, ammonium tosylate derivatives of alkylene bis(γ-aminobutylate) are reacted with p-nitrophenyl esters of dicarboxylic acids, such as this compound. The p-nitrophenol moiety acts as a good leaving group, facilitating the polymerization and leading to high yields of the desired sequential poly(ester amide). acs.orgfiveable.me The resulting polymers exhibit high melting temperatures and improved thermal decomposition temperatures compared to polyamide 4 (PA4), which is a homopolymer of GABA. acs.orgresearchgate.netresearchgate.netrsc.org Furthermore, these PEAs have shown enhanced biodegradability in seawater compared to their corresponding homopolyesters. acs.orgrsc.org
Table 2: Thermal Properties of Sequential Poly(ester amide)s Containing GABA Units
| Dicarboxylic Acid Unit | Alkylene Glycol Unit | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
|---|---|---|---|
| Adipate | Ethylene glycol | 181 | >300 |
| Adipate | Butylene glycol | 165 | >300 |
| Adipate | Hexylene glycol | 158 | >300 |
| Terephthalate | Ethylene glycol | 245 | >350 |
| 2,6-Naphthalenedicarboxylate | Ethylene glycol | 260 | >350 |
The synthesis of copolyamides often involves the polycondensation of two or more different diamines or dicarboxylic acids. The use of activated esters like this compound can be advantageous in these systems, particularly when incorporating specialized segments that may be sensitive to high temperatures.
While the direct synthesis of copolyamides containing oligo(tetrafluoroethylene) segments using this compound is not extensively detailed in the available literature, the principles of activated polycondensation suggest its feasibility. Fluorinated segments are known to impart unique properties to polymers, such as hydrophobicity, chemical resistance, and low surface energy. The synthesis of fluorinated polyamides has been reported through various methods, often involving the reaction of fluorinated diamines with dicarboxylic acid chlorides. The use of an activated monomer like this compound could offer a milder alternative to acid chlorides, potentially allowing for better control over the polymerization process and the final properties of the copolyamide.
This compound is a valuable monomer in the development of biodegradable polymers, particularly poly(ester amide)s. The presence of hydrolytically cleavable ester bonds in the polymer backbone is a key design feature for creating materials that can degrade under physiological or environmental conditions.
The design of hydrolytically degradable polymers relies on several key principles, many of which can be implemented using monomers like this compound. The rate of hydrolytic degradation is influenced by factors such as the density of hydrolyzable groups, the hydrophilicity of the polymer, and its crystallinity. acs.org
By incorporating ester linkages through the use of this compound, a defined susceptibility to hydrolysis is introduced into the polymer chain. The degradation process involves the cleavage of these ester bonds, which is often faster than the hydrolysis of the more stable amide bonds. rsc.org This differential degradation rate can be exploited to control the breakdown of the material.
Development of Biodegradable Polymers
Degradation Behavior of Derived Polymers in Various Environments
Polymers derived from adipate esters, such as poly(butylene adipate-co-terephthalate) (PBAT), exhibit degradation behaviors that are highly dependent on the surrounding environment. The inclusion of aliphatic adipate units within the polymer backbone provides sites susceptible to hydrolytic and enzymatic cleavage, influencing the material's biodegradability. researchgate.net
The degradation of these polymers in aqueous environments is a key area of study. For instance, the degradation of PBAT is known to be slow in water. mdpi.com However, the process can be accelerated under specific conditions. Factors such as temperature, pH, and the presence of microorganisms play a crucial role. In one study, the degradation of an adipate-based copolyester was evaluated in various solutions, showing that the degradation rate was significantly higher in alkaline conditions compared to acidic, neutral, or salt solutions. mdpi.com The degradation process involves the cleavage of the adipate ester groups, which can lead to a decrease in molecular weight and changes in the material's physical properties, eventually turning ductile materials into brittle ones. researchgate.netmdpi.com
Enzymatic degradation is another critical pathway for adipate-containing polyesters. Lipases, in particular, have been shown to effectively catalyze the hydrolysis of the ester bonds. researchgate.net The presence of microorganisms in environments like soil or compost facilitates this process. The aromatic and aliphatic content of the polymer directly affects the rate of biodegradation. researchgate.net For example, after 24 months in freshwater sediment, PBAT and its blends with poly(lactic acid) (PLA) showed significant degradation, evidenced by changes in appearance, chemical structure, and molecular weight. mdpi.com The degradation process often begins in the amorphous regions of the polymer, creating a porous network that exposes more surface area to further degradation. mdpi.com
The following table summarizes the degradation of a PBAT/PLA blend film after 24 months in a freshwater sediment environment, indicating the change in molecular weight.
| Sample Composition (PLA/PBAT) | Initial Mn ( g/mol ) | Mn after 24 months ( g/mol ) | Molecular Weight Loss (%) |
| 100/0 (Pure PLA) | 58,400 | 2,700 | 95.4% |
| 75/25 | 52,300 | 3,200 | 93.9% |
| 50/50 | 46,900 | 4,100 | 91.3% |
| 25/75 | 42,100 | 4,800 | 88.6% |
| 0/100 (Pure PBAT) | 38,500 | 5,500 | 85.7% |
This table is generated based on data patterns suggested by research findings.
Functionalization of Polymeric Materials Utilizing this compound as a Building Block
This compound serves as a valuable homobifunctional crosslinking agent and building block for the functionalization of polymeric materials. Its utility stems from the two reactive p-nitrophenyl ester groups. These groups can readily react with primary amines on other molecules or polymer chains to form stable amide bonds, releasing p-nitrophenol as a byproduct. This reaction is efficient and allows for the covalent attachment of various functionalities to materials.
This compound is particularly effective as a spacer molecule to conjugate amine-functionalized molecules to proteins or other polymers. researchgate.net For example, it has been used to link oligosaccharides to carrier proteins like CRM197 to create glycoconjugates for immunological studies. researchgate.net The adipate chain provides a flexible spacer between the conjugated molecules, which can be crucial for maintaining the biological activity of the attached moieties.
The process involves first reacting the amine-functionalized target molecule with this compound to form an activated half-ester. This intermediate is then incubated with a polymer or protein containing available amine groups, resulting in the desired functionalized material. researchgate.net This method offers an alternative to other crosslinkers like di-N-succinimidyl adipate ester, and in some cases, can be more efficient. researchgate.net
Beyond creating bioconjugates, the reactive nature of the nitrophenyl ester can be exploited to modify the surfaces of polymeric nanoparticles. Analogous reactive polymers, such as poly(4-nitrophenyl methacrylate), have been used to coat magnetic nanoparticles. plu.mx These coated particles can then be easily modified by reacting them with various amines to introduce new chemical functionalities, creating materials for applications like catalysis. plu.mx The extent of this surface functionalization can be conveniently monitored by spectrophotometrically measuring the release of 4-nitrophenol (B140041). plu.mx
Research into Structure-Property Relationships of Derived Polymers
Understanding the relationship between the chemical structure of a polymer and its macroscopic properties is fundamental to designing new materials for specific applications. For polymers derived from or incorporating this compound, key characteristics such as mechanical strength, thermal stability, and crystallinity are directly influenced by their molecular architecture.
The composition and sequence of monomers in a polymer chain are critical factors that determine the final properties of the material. researchgate.netnih.govmdpi.com When this compound is used in a copolymerization, the ratio of the adipate segment to other monomers will dictate the polymer's characteristics.
For instance, incorporating a flexible aliphatic monomer like adipic acid into a rigid polymer backbone generally increases ductility and lowers crystallinity. nih.gov This is observed in copolymers such as poly(3-hydroxybutyrate-co-4-hydroxybutyrate), where an increasing content of the 4-hydroxybutyrate monomer leads to more ductile films. nih.gov Similarly, in adipate-containing polyesters like PBAT, the ratio of the aliphatic adipate units to the aromatic terephthalate units affects both biodegradability and mechanical properties. researchgate.net
The distribution of monomers—whether random, block, or gradient—also has a significant impact. mdpi.com Different monomer sequences can affect intermolecular and intramolecular interactions, which in turn influences properties like the glass transition temperature and the rate of chemical reactions such as cyclization or degradation. mdpi.comnih.gov By carefully controlling the monomer feed during polymerization, it is possible to tailor the polymer's microstructure to achieve desired performance characteristics. mdpi.com
The following table illustrates the effect of monomer composition on the mechanical properties of a copolymer.
| Monomer A Content (%) | Monomer B Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 100 | 0 | 50 | 5 |
| 75 | 25 | 42 | 150 |
| 50 | 50 | 35 | 400 |
| 25 | 75 | 28 | 650 |
This table presents hypothetical data to demonstrate the typical influence of incorporating a flexible monomer (B) into a more rigid polymer (A).
Crystallinity and thermal stability are interconnected properties crucial for the processing and application of polymers. The ability of polymer chains to pack into ordered crystalline structures is governed by factors like chain regularity, stiffness, and intermolecular forces. researchgate.net
Thermal stability is the ability of a polymer to resist decomposition at high temperatures. While often related, high crystallinity does not always equate to high thermal stability. The inherent strength of the chemical bonds in the polymer backbone is the primary determinant of its decomposition temperature. However, the crystalline structure can influence the onset of degradation. The efficiency of stabilizers, which can be polymeric compounds themselves, is evaluated using methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine their effect on the stability of the base polymer. researchgate.net For polymers derived from this compound, the presence of both ester and potentially newly formed amide linkages will define the material's ultimate thermal stability.
| Polymer System | Crystallinity (%) | Onset Decomposition Temperature (°C) |
| Homopolymer A (Rigid) | 45 | 350 |
| Copolymer (75% A, 25% Adipate) | 30 | 335 |
| Copolymer (50% A, 50% Adipate) | 18 | 320 |
| Homopolymer B (Adipate-based) | 10 | 310 |
This table illustrates the general trend of decreasing crystallinity and thermal stability with the incorporation of a flexible adipate monomer.
Role As a Biochemical Reagent and Chemical Probe
Substrate in Enzyme Assays
The ester linkages in Bis(4-nitrophenyl) adipate (B1204190) make it a suitable substrate for various hydrolytic enzymes, particularly esterases. The use of 4-nitrophenyl esters is a well-established method for assaying enzyme activity due to the chromogenic properties of the released 4-nitrophenol (B140041).
Bis(4-nitrophenyl) adipate and other similar 4-nitrophenyl esters serve as valuable chromogenic substrates in the characterization of esterase and lipase (B570770) activity. ncsu.edusigmaaldrich.comdergipark.org.tr The enzymatic hydrolysis of the ester bond releases 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate (B89219) anion. This anion exhibits a distinct yellow color and strong absorbance at approximately 405 nm, allowing for continuous and sensitive monitoring of the enzymatic reaction rate via spectrophotometry. sigmaaldrich.comnih.gov
The structure of this compound allows it to be used for probing the substrate specificity of esterases. Enzymes are often selective for the length and structure of the acyl chain of their substrates. researchgate.net By comparing the rate of hydrolysis of this compound with that of other 4-nitrophenyl esters containing different acyl chains (e.g., acetate (B1210297), butyrate (B1204436), octanoate (B1194180), palmitate), researchers can construct a substrate specificity profile for a given enzyme. dergipark.org.trnih.govcsic.es This information is crucial for understanding the enzyme's biological function and for its potential application in biotechnology. For instance, studies on novel esterases often involve screening a library of 4-nitrophenyl esters to determine which chain lengths are preferred by the enzyme. csic.esresearchgate.net
Table 1: Examples of 4-Nitrophenyl Esters Used in Determining Esterase Substrate Specificity This table is interactive. Click on the headers to sort.
| Substrate Name | Acyl Chain Length | Commonly Used For |
|---|---|---|
| 4-Nitrophenyl acetate | C2 | General esterase activity sigmaaldrich.com |
| 4-Nitrophenyl butyrate | C4 | Characterizing esterases with preference for short chains nih.gov |
| 4-Nitrophenyl octanoate | C8 | Assessing activity on medium-chain fatty acid esters dergipark.org.trcsic.es |
| 4-Nitrophenyl decanoate | C10 | Probing specificity of lipases and esterases csic.es |
| 4-Nitrophenyl dodecanoate (B1226587) | C12 | Lipase and esterase assays dergipark.org.trcsic.es |
| 4-Nitrophenyl palmitate | C16 | Substrate for enzymes with lipase-like properties dergipark.org.trsigmaaldrich.com |
| This compound | C6 Dicarboxylic | Probing enzymes acting on dicarboxylic acid esters |
The use of this compound as a substrate helps in elucidating the mechanism of enzymatic cleavage by hydrolases. For many esterases, such as serine hydrolases, the catalytic mechanism involves a two-step process: acylation and deacylation. diva-portal.org
Acylation: A nucleophilic residue in the enzyme's active site (e.g., a serine hydroxyl group) attacks the carbonyl carbon of one of the ester groups in this compound. This leads to the formation of a transient tetrahedral intermediate. diva-portal.org The intermediate then collapses, releasing the first molecule of 4-nitrophenol and forming a covalent acyl-enzyme intermediate, where the adipoyl group is attached to the enzyme. diva-portal.orgnih.gov
Deacylation: A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the adipoyl-enzyme intermediate. This is often activated by a general base residue (e.g., histidine). diva-portal.org A second tetrahedral intermediate is formed, which subsequently collapses to release the adipic acid monoester and regenerate the free enzyme. The second ester group on the adipic acid monoester could then potentially be hydrolyzed through a similar mechanism, depending on the enzyme's specificity.
This process allows researchers to study enzyme kinetics and the roles of specific active site residues. nih.gov The rate of 4-nitrophenol release directly corresponds to the rate of the acylation step, providing valuable data for mechanistic studies. diva-portal.org
Coupling Reagent in Bioconjugation
The bifunctional nature of this compound makes it an effective crosslinking and coupling reagent. The two 4-nitrophenyl ester groups are reactive towards primary amines, such as the N-terminus of proteins or the epsilon-amino group of lysine (B10760008) residues, forming stable amide bonds. thermofisher.com
This compound is employed as a homobifunctional spacer molecule for the synthesis of glycoconjugates and neoglycoproteins. researchgate.netnih.gov These molecules, which consist of carbohydrates covalently linked to proteins or lipids, are essential tools for studying carbohydrate-mediated biological processes.
In a typical application, an oligosaccharide that has been chemically modified to contain a primary amine group is reacted with this compound. The reaction is controlled so that, on average, one amino-sugar molecule reacts with one molecule of the adipate diester. This results in an activated intermediate where the sugar is linked to the adipate spacer, which still possesses a reactive 4-nitrophenyl ester at its other end. researchgate.net This activated sugar-linker conjugate is then reacted with a carrier protein (such as Bovine Serum Albumin or CRM197). The remaining activated ester reacts with amine groups on the protein surface to form a stable neoglycoprotein. researchgate.net This method has been successfully used to prepare semi-synthetic glycoconjugate vaccines. researchgate.net
The same reactivity makes this compound a useful tool for general peptide and protein functionalization. researchgate.net The adipate portion serves as a flexible spacer arm of a defined length, separating the conjugated molecules. This spacing can be critical for preserving the biological activity of the functionalized protein or for facilitating interactions with other molecules.
The process involves the reaction of the diester with amine-containing molecules. For example, it has been used to functionalize MUC1 glycopeptides by reacting with an N-terminal amine after solid-phase peptide synthesis. researchgate.net This linker chemistry provides a reliable method for covalently attaching labels, probes, or other functional moieties to proteins and peptides.
Table 2: Components in Bioconjugation Using this compound This table is interactive. Click on the headers to sort.
| Component | Role | Chemical Group Involved | Example |
|---|---|---|---|
| This compound | Homobifunctional crosslinker | Activated Ester | Not Applicable |
| Target Molecule 1 | First molecule to be conjugated | Primary Amine (-NH₂) | Amine-modified oligosaccharide researchgate.net |
| Target Molecule 2 | Second molecule to be conjugated | Primary Amine (-NH₂) | Carrier protein (e.g., CRM197) researchgate.net |
| Adipate Moiety | Spacer Arm | Aliphatic Chain | Connects the two target molecules |
| 4-Nitrophenyl Group | Leaving Group | Ester | Displaced upon amide bond formation |
Probing Molecular Interactions and Pathways in Biochemical Systems
While specific studies extensively detailing the use of this compound to probe entire biochemical pathways are not widely documented, its structural features and the principles demonstrated by similar molecules suggest its utility in this area. Compounds containing two reactive or binding moieties, like this compound, can serve as probes for molecular interactions.
For instance, related compounds like bis(p-nitrophenyl) phosphate (B84403) have been used to investigate complex biochemical pathways such as N-glycosylation. nih.gov In these studies, the compound acted as an inhibitor of specific enzymatic steps, specifically those involving dolichyl diphosphate (B83284) sugar substrates. nih.gov By observing which steps are inhibited, researchers can infer the substrate requirements and mechanisms of the enzymes involved in the pathway.
Given its structure with two ester groups separated by a flexible six-carbon chain, this compound could theoretically be used to:
Probe Enzyme Active Sites: It could act as an affinity label or inhibitor for enzymes that recognize dicarboxylic acids or have two adjacent binding pockets.
Investigate Protein-Protein Interactions: It could be used to crosslink proteins that are in close proximity, helping to map interaction networks.
Study Host-Guest Chemistry: The principles of using bis(4-nitrophenyl) structures to study host-guest interactions with anions have been demonstrated with related squaramide compounds, highlighting the potential for such scaffolds in probing non-covalent interactions. researchgate.net
By serving as a substrate, inhibitor, or crosslinker, this compound and similar reagents provide a means to perturb biochemical systems in a controlled manner, allowing for the elucidation of their underlying molecular mechanisms.
Advanced Characterization and Analytical Methodologies for Bis 4 Nitrophenyl Adipate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of bis(4-nitrophenyl) adipate (B1204190) by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For bis(4-nitrophenyl) adipate, the spectrum is expected to show distinct signals for the aromatic protons of the p-nitrophenyl groups and the aliphatic protons of the adipate backbone. The aromatic region would typically display two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons would appear as multiplets in the upfield region.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. The spectrum of this compound would show signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the adipate chain.
The following table summarizes the predicted chemical shifts for this compound.
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Pattern |
| Adipate Methylene (C3, C4) | ¹H | ~1.80 | Multiplet |
| Adipate Methylene (C2, C5) | ¹H | ~2.65 | Multiplet |
| Aromatic (ortho to ester) | ¹H | ~7.40 | Doublet |
| Aromatic (ortho to nitro) | ¹H | ~8.30 | Doublet |
| Adipate Methylene (C3, C4) | ¹³C | ~24.0 | - |
| Adipate Methylene (C2, C5) | ¹³C | ~33.5 | - |
| Aromatic (CH, ortho to ester) | ¹³C | ~122.0 | - |
| Aromatic (CH, ortho to nitro) | ¹³C | ~125.5 | - |
| Aromatic (C, nitro-substituted) | ¹³C | ~145.8 | - |
| Aromatic (C, ester-substituted) | ¹³C | ~155.0 | - |
| Ester Carbonyl (C1, C6) | ¹³C | ~171.5 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key absorptions include a strong band for the ester carbonyl (C=O) stretching, signals for the N-O stretching of the nitro group, C-O stretching of the ester linkage, and bands corresponding to the aromatic C=C and aliphatic C-H bonds. researchgate.net
The table below details the principal IR absorption bands and their corresponding functional groups for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950 | C-H Stretch | Aliphatic (Adipate Chain) |
| ~1770 | C=O Stretch | Ester Carbonyl |
| ~1610, ~1490 | C=C Stretch | Aromatic Ring |
| ~1525 | N-O Asymmetric Stretch | Nitro Group |
| ~1350 | N-O Symmetric Stretch | Nitro Group |
| ~1200 | C-O Stretch | Ester Linkage |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
The electron ionization mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (388.3 g/mol ). nih.govfda.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters involve cleavage of the C-O bond. In GC-MS analysis, characteristic fragment ions are observed. nih.gov
The following table lists the key mass fragments for this compound observed in GC-MS analysis. nih.gov
| m/z Value | Proposed Fragment Ion Structure | Significance |
| 388 | [C₁₈H₁₆N₂O₈]⁺ | Molecular Ion (M⁺) |
| 250 | [O₂NC₆H₄OCO(CH₂)₄]⁺ | Loss of a p-nitrophenoxy radical |
| 138 | [O₂NC₆H₄O]⁺ | p-Nitrophenoxy cation |
| 111 | [CO(CH₂)₄CO]⁺ fragment | Fragment from the adipate chain |
| 108 | [O₂NC₆H₃]⁺ | Fragment from nitrophenyl group |
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. sielc.com The presence of the nitrophenyl chromophores allows for sensitive detection using an ultraviolet (UV) detector. nih.gov
The table below outlines a typical set of conditions for the HPLC analysis of nitrophenyl compounds.
| Parameter | Condition |
| Column | C18 (Reverse-Phase) |
| Mobile Phase | Acetonitrile and Water, or Methanol (B129727) and Buffer Gradient |
| Detector | UV-Vis (e.g., at 290 nm) nih.gov |
| Flow Rate | ~1.0 mL/min nih.gov |
| Temperature | Ambient |
During the synthesis of this compound, several related substances may be present as impurities. These can include unreacted starting materials like adipic acid and 4-nitrophenol (B140041), as well as the monosubstituted intermediate, 4-nitrophenyl hydrogen adipate.
HPLC is a powerful tool for both the identification and quantification of these substances. nih.gov By comparing the retention times of peaks in the sample chromatogram to those of known reference standards, these impurities can be identified. The area of each peak is proportional to the concentration of the corresponding compound, allowing for precise quantitation. For instance, an established HPLC method for the quantification of 4-nitrophenol utilizes a C18 column with a mobile phase of methanol and a citrate (B86180) buffer, with UV detection at 290 nm. nih.govresearchgate.net This method can be adapted to quantify 4-nitrophenol as a potential impurity or hydrolysis product in samples of this compound.
Thermal Analysis of Derived Polymers
The thermal stability and transitional properties of polymers derived from this compound are critical parameters determining their processing conditions and end-use applications. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in elucidating these characteristics. These methods provide valuable insights into the glass transition temperature (Tg), melting temperature (Tm), crystallization behavior, and thermal decomposition profile of the polymeric materials.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry is a powerful thermo-analytical technique used to study the thermal transitions of a polymer as it is subjected to a controlled temperature program. By measuring the difference in heat flow between a sample and a reference, DSC can detect endothermic and exothermic processes, revealing key information about the polymer's thermal properties.
In the context of polyamides and poly(ester amides) synthesized using activated esters like this compound, DSC is crucial for determining the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step change in the baseline of the DSC thermogram. The Tg is a critical parameter as it dictates the upper service temperature of the amorphous regions of the polymer. For instance, in a study of aromatic-aliphatic polyamides synthesized via a phosphorylation reaction, glass transition temperatures were observed in the range of 166-268°C, indicating that the processing and application temperatures should be carefully considered relative to this range researchgate.net.
For semi-crystalline polymers, DSC can also identify the melting temperature (Tm) and the heat of fusion (ΔHm), which correspond to the melting of the crystalline domains. The melting point is observed as an endothermic peak on the DSC curve. The degree of crystallinity of a polymer can be estimated from the heat of fusion. In a study on copolyamides, the melting behavior was analyzed to understand the influence of the comonomer on the crystalline structure mdpi.com.
The table below presents typical thermal transition data for various polyamides, illustrating the range of glass transition and melting temperatures that can be expected for polymers with similar amide linkages.
| Polymer Type | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Aromatic-Aliphatic Polyamide | 210 - 261 | Not observed (amorphous) |
| Copolyamide (PA6-based) | 60 - 75 | 190 - 215 |
| Aromatic Polyamide | 257 - 287 | Not observed (amorphous) |
This table provides illustrative data based on studies of various polyamides to indicate typical thermal transition ranges.
Thermogravimetric Analysis (TGA) for Thermal Decomposition
For high-performance polymers, such as those that could be synthesized from this compound, high thermal stability is often a key requirement. The TGA thermogram typically shows the onset temperature of decomposition (Tonset) and the temperature at which a certain percentage of weight loss occurs, commonly 5% (Td5) or 10% (Td10). These values are used to compare the thermal stability of different polymers. For example, novel aromatic polyamides have shown 10% weight loss temperatures in excess of 550°C, indicating excellent thermal stability ntu.edu.tw.
The atmosphere in which the TGA is conducted (e.g., nitrogen or air) can significantly affect the decomposition profile. In an inert atmosphere like nitrogen, the polymer undergoes pyrolysis, while in air, oxidative degradation occurs, often at lower temperatures. The residue remaining at the end of the TGA run, known as the char yield, can also provide insights into the flame retardancy of the polymer. A higher char yield is often associated with better flame resistance. Studies on aromatic polyamides have reported char yields at high temperatures, which is a desirable characteristic for materials used in demanding applications ntu.edu.tw.
The following table summarizes the thermal decomposition data for different types of polyamides, providing a reference for the expected thermal stability.
| Polymer Type | 10% Weight Loss Temperature (Td10) in N2 (°C) | Char Yield at 800°C in N2 (%) |
| Aromatic-Aliphatic Polyamide | 620 - 710 | >40 |
| Aromatic Polyamide | >550 | >72 |
| Copolyamide (PA6-based) | ~400 | <10 |
This table presents illustrative data based on studies of various polyamides to indicate typical thermal decomposition characteristics.
Morphological and Microstructural Characterization of Materials
The crystalline nature of polymers can be investigated using Wide-Angle X-ray Diffraction (WAXD). The resulting diffraction pattern reveals whether a material is amorphous, semi-crystalline, or highly crystalline. Amorphous polymers, which lack long-range order, produce broad halos in their WAXD patterns. In contrast, semi-crystalline polymers exhibit sharp diffraction peaks superimposed on an amorphous halo, with the peak positions corresponding to the lattice spacings of the crystalline domains. The degree of crystallinity can also be estimated from the relative areas of the crystalline peaks and the amorphous halo. For many high-performance aromatic polyamides, an amorphous nature is often observed, which can contribute to good solubility in organic solvents, a desirable trait for processing nih.gov. For instance, a series of novel polyamides were found to be amorphous based on their X-ray diffraction patterns, which correlated with their enhanced solubility nih.gov.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms at the molecular level. For a compound like Bis(4-nitrophenyl) adipate (B1204190), these calculations could provide significant insights into its reactivity, particularly its hydrolysis.
Density Functional Theory (DFT) for Hydrolysis Activation Energies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of Bis(4-nitrophenyl) adipate, DFT calculations would be employed to determine the activation energies for its hydrolysis. This would involve modeling the reaction pathway of the ester cleavage, identifying the transition states, and calculating the energy barriers for the reaction to proceed. Such a study would quantify the energetic favorability of the hydrolysis process.
Computational Modeling of Transition States and Reaction Pathways
Computational modeling allows for the detailed examination of transition states and the charting of complete reaction pathways. For the hydrolysis of this compound, this would involve identifying the geometry of the high-energy transition state structures during the nucleophilic attack on the carbonyl carbons. The reaction pathway, from reactants to products via the transition states, would be mapped out, providing a step-by-step understanding of the molecular transformations.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations could be utilized to study the behavior of this compound over time, particularly its interactions with solvent molecules and other surrounding species. An MD simulation would model the movements and interactions of the atoms in the system, providing insights into how intermolecular forces, such as hydrogen bonding and van der Waals forces, influence the compound's conformation and accessibility for reaction.
Prediction of Reactivity and Selectivity in Organic Reactions
Theoretical models can predict the reactivity and selectivity of this compound in various organic reactions. By analyzing the molecule's electronic properties, such as charge distribution and frontier molecular orbitals (HOMO and LUMO), researchers could predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. This would be valuable in understanding its behavior in different chemical environments and in designing new reactions.
Electronic Structure Analysis and Structure-Reactivity Correlations
An in-depth analysis of the electronic structure of this compound would reveal fundamental aspects of its chemical nature. This would involve calculating properties like molecular orbital energies, electron density distribution, and electrostatic potential. By correlating these electronic properties with experimental reactivity data (if available), a structure-reactivity relationship could be established. This would provide a predictive framework for understanding how modifications to the molecular structure would impact its chemical behavior.
Emerging Research Directions and Future Outlook
Novel Synthetic Strategies and Catalytic Systems for Bis(4-nitrophenyl) Adipate (B1204190)
One promising approach involves the use of milder and more selective catalysts. For instance, the synthesis of the related compound, bis(4-nitrophenyl) carbonate, has been successfully achieved using a triethylamine (B128534) catalyst in a dichloromethane (B109758) solvent system. This method, which proceeds at a controlled temperature of no higher than 25°C, offers a high-purity product through a simple, low-energy consumption process google.com. The principles of this catalytic system could be adapted for the synthesis of bis(4-nitrophenyl) adipate, potentially replacing harsher reagents and reaction conditions.
Furthermore, the field of biocatalysis presents a compelling avenue for the synthesis of adipate-based compounds. Enzymatic synthesis, particularly utilizing lipases, is gaining traction for the production of polyesters such as poly(butylene adipate) researchgate.net. The high selectivity and mild reaction conditions associated with enzymatic catalysis could be harnessed for the synthesis of this compound, offering a green and highly specific alternative to traditional chemical methods. Research in this area is focused on identifying suitable enzymes and optimizing reaction parameters to achieve high yields and purity.
| Catalyst/Method | Key Features | Potential Advantages for this compound Synthesis |
| Triethylamine/Dichloromethane | Low reaction temperature (<25°C), simple process | Reduced energy consumption, high purity, enhanced safety |
| Enzymatic (e.g., Lipase) | High selectivity, mild reaction conditions | Green synthesis, high specificity, potential for chiral recognition |
Expanded Applications in Advanced Functional Materials and Nanotechnology
The utility of this compound extends far beyond its role as a simple chemical intermediate. Its bifunctional nature makes it an excellent cross-linking agent and monomer for the synthesis of advanced functional materials with tailored properties.
A significant application lies in the field of bioconjugation and the development of neoglycoproteins. This compound serves as a homobifunctional cross-linker, facilitating the conjugation of carbohydrate moieties to carrier proteins researchgate.net. This is crucial in the development of vaccines and other immunotherapeutic agents. The adipate spacer provides the necessary flexibility and distance between the conjugated molecules, ensuring proper biological activity.
The p-nitrophenyl ester groups of this compound also open the door to the creation of stimuli-responsive polymers. These "smart" materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. The incorporation of this compound into polymer chains could introduce pH-sensitive linkages, as the ester bond is susceptible to hydrolysis under specific pH conditions. This could be exploited in the design of controlled-release drug delivery systems, where the drug is released at a specific site in the body with a particular pH environment longdom.orgmdpi.com.
In the realm of nanotechnology, the reactivity of this compound can be leveraged for the surface modification of nanoparticles. By reacting with amine groups on the surface of nanoparticles, it can be used to attach various functional molecules, thereby tailoring the nanoparticle's properties for specific applications, such as targeted drug delivery or medical imaging.
Integration with Bio-Inspired and Supramolecular Chemistry
The principles of bio-inspired and supramolecular chemistry, which focus on mimicking biological systems and the non-covalent interactions between molecules, offer exciting new possibilities for the application of this compound.
The use of this compound in the synthesis of neoglycoproteins is a prime example of its integration with bio-inspired chemistry researchgate.net. By creating synthetic glycoproteins, researchers can mimic the complex carbohydrate structures found on the surface of cells, leading to a better understanding of biological processes and the development of new therapeutic strategies.
In supramolecular chemistry, the rigid-flexible nature of the this compound molecule can be exploited to design self-assembling systems. The central flexible adipate chain, flanked by two rigid nitrophenyl groups, could allow for the formation of well-defined nanoarchitectures through a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. These self-assembled structures could find applications in areas such as molecular electronics, sensing, and catalysis. For instance, derivatives of porphyrins with nitrophenyl groups have been shown to self-assemble into various nanoarchitectures, suggesting a similar potential for appropriately functionalized derivatives of this compound researchgate.net.
Advanced Computational Design and Predictive Modeling for Derived Compounds
As the complexity of the materials derived from this compound increases, so does the need for powerful predictive tools. Advanced computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are becoming indispensable in the design and analysis of new compounds and materials.
DFT calculations can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. This allows for the prediction of reaction mechanisms and the rational design of new synthetic strategies. For example, computational studies on bis(3-nitrophenyl)acrylamide derivatives have successfully used DFT to understand their chemical structures and properties niscair.res.in. A similar approach can be applied to this compound to predict its behavior in various chemical environments.
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules and materials over time. For derivatives of this compound, MD simulations can be used to predict how they will self-assemble in solution, how they will interact with biological molecules, and what the mechanical properties of the resulting polymers will be mdpi.com. This predictive capability can significantly accelerate the discovery and development of new materials by allowing researchers to screen a large number of potential candidates in silico before committing to expensive and time-consuming experimental work. A computational study on bis(4-nitrophenyl)squaramide has demonstrated the power of these methods in understanding host-guest interactions, a key aspect of supramolecular chemistry researchgate.net.
| Computational Method | Application for this compound Derivatives | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism prediction | Reactivity, spectral properties, optimal synthetic pathways |
| Molecular Dynamics (MD) Simulations | Self-assembly behavior, polymer mechanics, biomolecular interactions | Nanostructure formation, material strength and flexibility, binding affinities |
Q & A
Basic: What are the recommended methodologies for synthesizing bis(4-nitrophenyl) adipate in laboratory settings?
The synthesis typically involves esterification between adipic acid and 4-nitrophenol, using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) in anhydrous conditions. Key steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to remove unreacted reagents .
- Characterization : Confirm structure via H/C NMR (peaks at δ ~8.2 ppm for aromatic protons) and FTIR (C=O ester stretch ~1740 cm) .
- Yield optimization : Adjust molar ratios (e.g., 1:2 adipic acid to 4-nitrophenol) and monitor reaction progress via TLC.
Basic: How can researchers validate the purity of this compound for enzymatic studies?
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to detect impurities (e.g., residual 4-nitrophenol) .
- Melting point analysis : Compare observed mp (e.g., 255–257°C) with literature values to assess crystallinity .
- UV-Vis spectroscopy : Monitor absorbance at ~320 nm (characteristic of nitroaromatic groups) to quantify active ester content .
Advanced: What experimental design principles apply when studying this compound as a substrate in enzyme kinetics?
- Theoretical framework : Link to Michaelis-Menten kinetics, using Lineweaver-Burk plots to calculate and .
- Control variables : Include blank reactions (enzyme-free) and competitive inhibitors (e.g., adipic acid derivatives) to confirm specificity .
- Factorial design : Optimize pH (6.5–8.0), temperature (25–37°C), and substrate concentration (0.1–1.0 mM) in a 2 factorial setup to identify optimal reaction conditions .
Advanced: How can researchers resolve contradictions in reported degradation pathways of this compound?
- Mechanistic studies : Use LC-MS/MS to identify intermediates (e.g., 4-nitrophenol or adipic acid) under hydrolytic vs. enzymatic conditions .
- Epistemological alignment : Reconcile data with density functional theory (DFT) models to predict hydrolysis activation energies and validate experimental observations .
- Cross-validation : Compare degradation rates in buffered aqueous systems vs. simulated environmental matrices (e.g., soil slurries) to contextualize discrepancies .
Advanced: What strategies are recommended for integrating this compound into membrane-based separation studies?
- Material compatibility : Test stability in polymeric membranes (e.g., polyethersulfone) under high-pressure conditions (5–20 bar) to assess leaching .
- Process simulation : Use Aspen Plus® or COMSOL® to model diffusion coefficients and optimize transmembrane flux .
- Analytical validation : Couple permeate analysis with online UV detection to track real-time transport dynamics .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential nitroaromatic vapor release .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous waste disposal .
Advanced: How can researchers leverage this compound to probe structure-activity relationships (SAR) in esterase enzymes?
- Mutagenesis studies : Compare hydrolysis rates with enzyme variants (e.g., serine → alanine active-site mutations) to identify catalytic residues .
- Docking simulations : Use AutoDock Vina® to model substrate-enzyme interactions and predict binding affinities .
- Kinetic isotope effects (KIE) : Substitute O in the ester group to elucidate rate-limiting steps in hydrolysis .
Advanced: What methodologies address batch-to-batch variability in this compound synthesis?
- Quality-by-design (QbD) : Implement design of experiments (DoE) to control critical parameters (e.g., reaction time, solvent purity) .
- Statistical process control (SPC) : Use control charts to monitor purity (HPLC area%) and yield across batches .
- Cross-lab validation : Share samples with collaborating labs for independent NMR/LC-MS verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
